7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]selenazolo[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
7,7-DIMETHYL-5-OXO-2H,3H,5H,6H,7H-[1,3]SELENAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex heterocyclic compound that features a unique selenazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 7,7-DIMETHYL-5-OXO-2H,3H,5H,6H,7H-[1,3]SELENAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-component reactions. One common method includes the reaction of dimedone, aromatic aldehydes, and cyanoacetamide in the presence of a catalyst such as piperidine in an ethanol/water mixture at elevated temperatures . This method is efficient and yields the desired product in good to high yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the selenazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,7-DIMETHYL-5-OXO-2H,3H,5H,6H,7H-[1,3]SELENAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7,7-DIMETHYL-5-OXO-2H,3H,5H,6H,7H-[1,3]SELENAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds include other selenazole derivatives and pyridine-fused heterocycles. What sets 7,7-DIMETHYL-5-OXO-2H,3H,5H,6H,7H-[1,3]SELENAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE apart is its unique combination of a selenazole ring with a pyridine ring, which imparts distinct chemical and biological properties.
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl
- 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Properties
Molecular Formula |
C11H11N3OSe |
---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
7,7-dimethyl-5-oxo-3,6-dihydro-2H-[1,3]selenazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C11H11N3OSe/c1-11(2)7(5-12)9(15)14-3-4-16-10(14)8(11)6-13/h7H,3-4H2,1-2H3 |
InChI Key |
MVWCSPHBFNUHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N2CC[Se]C2=C1C#N)C#N)C |
Origin of Product |
United States |
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